molecular formula C13H23BN2O2 B596958 1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1256359-15-5

1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B596958
Key on ui cas rn: 1256359-15-5
M. Wt: 250.149
InChI Key: MXAMURVMMKANFD-UHFFFAOYSA-N
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Patent
US08633319B2

Procedure details

To a 20 L four-neck bottle, 4-bromo-(tert-butyl)pyrazole (1.15 kg, 5.66 mol) and THF (9.2 L) were added, then the mixture was cooled to between −78° C. and −85° C. and treated with nBuLi (6.23 mol) dropwise at that temperature. After addition the solution was stirred at the same temperature for 1 h and isopropyl pinacol borate (1.47 kg, 7.92 mol) was added dropwise. The reaction was complete after stirring for ˜3 h (starting material<1.0% a/a by GC) then water (2.3 L) was added to quench the reaction; and the pH adjusted to 8-9 by addition of 3.45 kg 1M HCl. The aqueous phase was extracted with TBME (3.45 L×2), and the combined organic phase washed with 5% NaCl (3.45 L×2) and water (3.45 L) in sequence. The organic phase was evaporated to give the crude product. After subsequent recrystallization from heptanes the pure product was obtained as a white solid (GC purity 99.7% a/a) in a 63.5% th overall yield. (Two 20 L reactions were run, then combined in the heptane recrystallization).
Quantity
1.15 kg
Type
reactant
Reaction Step One
Name
Quantity
9.2 L
Type
reactant
Reaction Step One
Name
Quantity
6.23 mol
Type
reactant
Reaction Step Two
Name
isopropyl pinacol borate
Quantity
1.47 kg
Type
reactant
Reaction Step Three
Name
Quantity
3.45 kg
Type
reactant
Reaction Step Four
Name
Quantity
2.3 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3](C(C)(C)C)=[N:4][NH:5][CH:6]=1.[Li]C[CH2:13][CH2:14][CH3:15].[B:16]([OH:19])(O)[OH:17].C([CH2:23][C:24]([C:27](O)([CH3:29])[CH3:28])([CH3:26])O)(C)C.Cl.[CH2:32]1COCC1>O>[CH3:32][C:14]([N:5]1[CH:6]=[C:2]([B:16]2[O:19][C:27]([CH3:28])([CH3:29])[C:24]([CH3:23])([CH3:26])[O:17]2)[CH:3]=[N:4]1)([CH3:13])[CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
1.15 kg
Type
reactant
Smiles
BrC=1C(=NNC1)C(C)(C)C
Name
Quantity
9.2 L
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
6.23 mol
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
isopropyl pinacol borate
Quantity
1.47 kg
Type
reactant
Smiles
B(O)(O)O.C(C)(C)CC(O)(C)C(C)(C)O
Step Four
Name
Quantity
3.45 kg
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
2.3 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred at the same temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to between −78° C. and −85° C.
ADDITION
Type
ADDITION
Details
After addition the solution
STIRRING
Type
STIRRING
Details
after stirring for ˜3 h (starting material<1.0% a/a by GC)
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with TBME (3.45 L×2)
WASH
Type
WASH
Details
the combined organic phase washed with 5% NaCl (3.45 L×2) and water (3.45 L) in sequence
CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C)(C)N1N=CC(=C1)B1OC(C(O1)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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